
Ethyl 5-fluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluorohexanoate: is an organic compound with the molecular formula C8H15FO2 It is an ester derived from hexanoic acid and ethanol, with a fluorine atom attached to the fifth carbon of the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 5-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst like tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and extraction are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-fluorohexanoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 5-Fluorohexanoic acid and ethanol.
Reduction: 5-Fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-fluorohexanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 5-fluorohexanoate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In enzyme-catalyzed reactions, the presence of the fluorine atom can alter the enzyme’s substrate specificity and catalytic efficiency .
Comparación Con Compuestos Similares
- Ethyl 2-fluorohexanoate
- Ethyl 3-fluorohexanoate
- Ethyl 4-fluorohexanoate
Comparison: Ethyl 5-fluorohexanoate is unique due to the position of the fluorine atom on the fifth carbon of the hexanoic acid chain. This positional isomerism can lead to differences in chemical reactivity, physical properties, and biological activity compared to its analogs. For instance, the specific placement of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .
Propiedades
Número CAS |
63765-77-5 |
|---|---|
Fórmula molecular |
C8H15FO2 |
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
ethyl 5-fluorohexanoate |
InChI |
InChI=1S/C8H15FO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3 |
Clave InChI |
NPPLOQPYSBIGSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


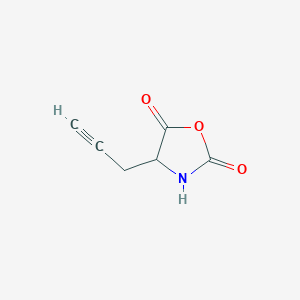

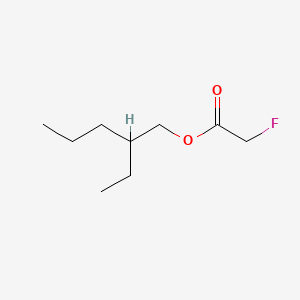
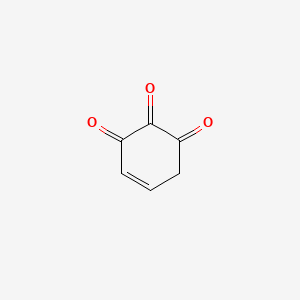
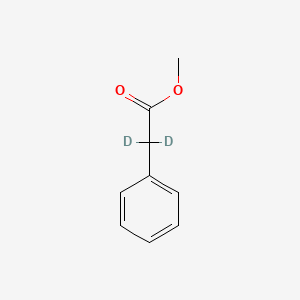

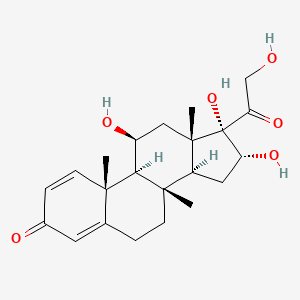


![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
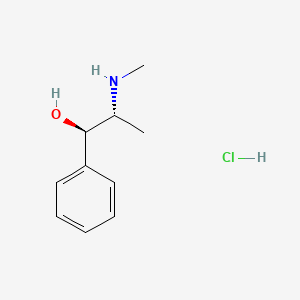
![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)

